2H-Indol-2-one, 5-(2-bromo-1-oxopropyl)-1,3-dihydro-
Overview
Description
2H-Indol-2-one, 5-(2-bromo-1-oxopropyl)-1,3-dihydro- is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. The specific structure of this compound includes a brominated oxopropyl group attached to the indole core, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Indol-2-one, 5-(2-bromo-1-oxopropyl)-1,3-dihydro- typically involves multi-step organic reactions. One common method includes:
Starting Material: Indole or a substituted indole derivative.
Bromination: Introduction of the bromine atom using brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS).
Oxopropylation: Addition of the oxopropyl group through acylation reactions using reagents like acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production may involve optimized reaction conditions to maximize yield and purity. This could include:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environment.
Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.
Chemical Reactions Analysis
Types of Reactions
2H-Indol-2-one, 5-(2-bromo-1-oxopropyl)-1,3-dihydro- can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of the bromine or carbonyl groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions at the bromine or other reactive sites.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halides, amines, or other nucleophiles.
Major Products
The major products formed depend on the specific reactions and conditions used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new substituted indole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving indole derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive indole compounds.
Industry: Use in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2H-Indol-2-one, 5-(2-bromo-1-oxopropyl)-1,3-dihydro- would depend on its specific interactions with molecular targets. Generally, indole derivatives can interact with enzymes, receptors, and other proteins, modulating their activity. The brominated oxopropyl group may enhance binding affinity or specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
2H-Indol-2-one: The parent compound without the brominated oxopropyl group.
5-Bromoindole: Indole with a bromine atom at the 5-position.
1,3-Dihydro-2H-indol-2-one: Indole with a hydrogenated 2-position.
Uniqueness
2H-Indol-2-one, 5-(2-bromo-1-oxopropyl)-1,3-dihydro- is unique due to the combination of the brominated oxopropyl group and the indole core. This structural feature may impart distinct chemical reactivity and biological activity compared to other indole derivatives.
Properties
IUPAC Name |
5-(2-bromopropanoyl)-1,3-dihydroindol-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-6(12)11(15)7-2-3-9-8(4-7)5-10(14)13-9/h2-4,6H,5H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STENFXGLRSAZDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC2=C(C=C1)NC(=O)C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00568973 | |
Record name | 5-(2-Bromopropanoyl)-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00568973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65435-05-4 | |
Record name | 5-(2-Bromopropanoyl)-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00568973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.